molecular formula C15H12ClN3O B12519128 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-

Cat. No.: B12519128
M. Wt: 285.73 g/mol
InChI Key: WZGIFVVXRMIPPQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.

    Chlorination and Benzylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which in turn disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. This makes it a valuable lead compound for further optimization and development in cancer therapy .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

1-benzyl-4-chloropyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C15H12ClN3O/c16-13-11-6-7-19(9-10-4-2-1-3-5-10)15(11)18-8-12(13)14(17)20/h1-8H,9H2,(H2,17,20)

InChI Key

WZGIFVVXRMIPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C(=CN=C32)C(=O)N)Cl

Origin of Product

United States

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